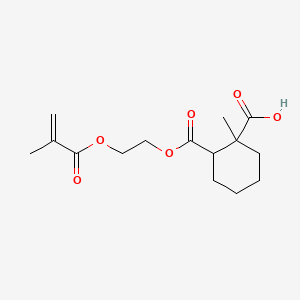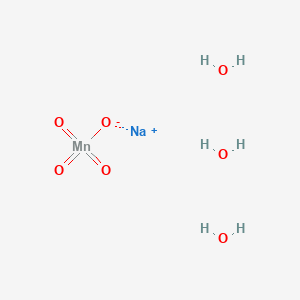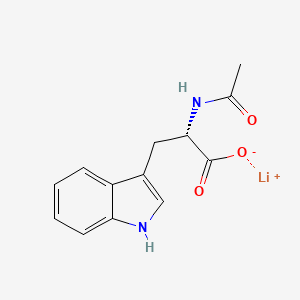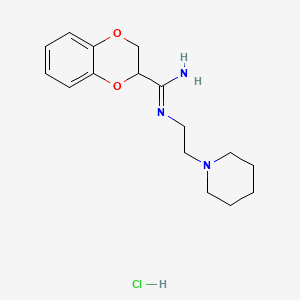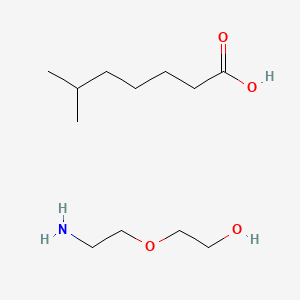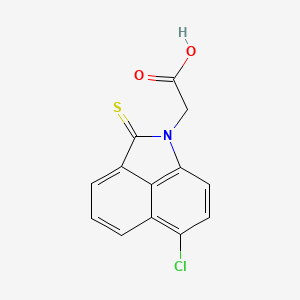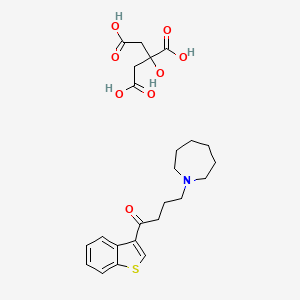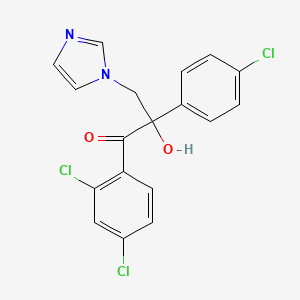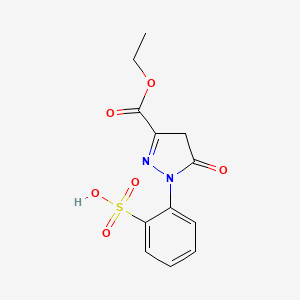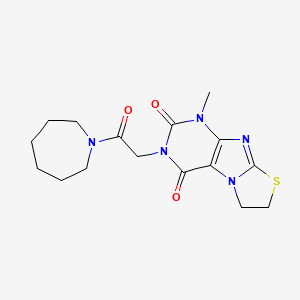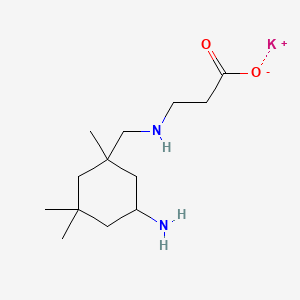
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexyl ring with multiple substituents, including an amino group and a beta-alanine moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate typically involves the reaction of 5-amino-1,3,3-trimethylcyclohexanemethylamine with beta-alanine in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 5-amino-1,3,3-trimethylcyclohexanemethylamine in a suitable solvent such as ethanol.
- Adding beta-alanine to the solution and stirring the mixture.
- Introducing potassium hydroxide to the reaction mixture to facilitate the formation of the potassium salt.
- Allowing the reaction to proceed at a specific temperature and time to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with halogenated compounds or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated compounds, electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. Additionally, the beta-alanine moiety may participate in metabolic pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Isophorone diamine: A structurally related compound with similar applications in epoxy curing and polymer production.
3-aminomethyl-3,5,5-trimethylcyclohexylamine: Another related compound used in organic synthesis and industrial applications.
Uniqueness
Potassium N-((5-amino-1,3,3-trimethylcyclohexyl)methyl)-beta-alaninate stands out due to its unique combination of a cyclohexyl ring, amino group, and beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
84540-26-1 |
|---|---|
Molecular Formula |
C13H25KN2O2 |
Molecular Weight |
280.45 g/mol |
IUPAC Name |
potassium;3-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]propanoate |
InChI |
InChI=1S/C13H26N2O2.K/c1-12(2)6-10(14)7-13(3,8-12)9-15-5-4-11(16)17;/h10,15H,4-9,14H2,1-3H3,(H,16,17);/q;+1/p-1 |
InChI Key |
JNGPOWHIVCOUNQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNCCC(=O)[O-])N)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



